5-(2-Nitroethenyl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazines, characterized by a pyrazine ring with a nitroethenyl substituent. This compound has garnered attention due to its potential applications in medicinal chemistry and its role in various biological activities.
5-(2-Nitroethenyl)pyrazin-2-amine can be synthesized through various chemical reactions involving pyrazine derivatives and nitroalkenes. It is classified under organic compounds, specifically as an amine derivative due to the presence of the amino group attached to the pyrazine ring. The compound is also associated with nitro compounds due to the nitroethenyl moiety.
The synthesis of 5-(2-Nitroethenyl)pyrazin-2-amine typically involves the Michael addition reaction, where a nitroalkene reacts with a nucleophile derived from pyrazine. The following are common steps in its synthesis:
This synthetic route has been documented in various studies focusing on similar compounds, emphasizing the versatility of Michael addition in constructing complex organic molecules .
5-(2-Nitroethenyl)pyrazin-2-amine can participate in various chemical reactions, including:
These reactions highlight the compound's potential for further functionalization in drug design and development .
Further studies are necessary to elucidate its specific mechanisms of action and potential therapeutic targets.
The physical properties of 5-(2-Nitroethenyl)pyrazin-2-amine include:
Chemical properties include:
5-(2-Nitroethenyl)pyrazin-2-amine has potential applications in:
Ongoing research is essential for fully understanding its applications and optimizing its use in scientific fields .
Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at para positions, has evolved into a cornerstone of medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties. Its symmetrical structure (dipole moment of zero) and electron-deficient nature facilitate diverse chemical modifications, enhancing binding affinity to biological targets [1]. The topological polar surface area (TPSA) of 25.78 Ų and consensus logP of 0.25 predict good membrane permeability and aqueous solubility, making it an ideal scaffold for drug design [3].
Historically, pyrazine derivatives emerged as critical agents in infectious disease control. Pyrazinamide (PZA), first reported in the 1950s, remains a first-line antitubercular drug due to its unique sterilizing activity against dormant Mycobacterium tuberculosis [4]. The subsequent development of derivatives like 5-chloro-pyrazinamide demonstrated enhanced activity against multidrug-resistant strains (MIC: 1.6 µg/mL), underscoring pyrazine’s adaptability [4]. Beyond anti-infectives, pyrazine scaffolds diversified into oncology, exemplified by kinase inhibitors such as Erlotinib (epidermal growth factor receptor inhibitor) and Bortezomib (proteasome inhibitor), both FDA-approved and featuring pyrazine cores [1] [5]. Table 1 highlights key pyrazine-based drugs and their therapeutic applications.
Table 1: Clinically Approved Pyrazine-Based Drugs
Drug | Therapeutic Category | Molecular Target | Key Structural Feature |
---|---|---|---|
Pyrazinamide | Antitubercular | Pyrazinamidase (activation) | Pyrazine-2-carboxamide |
Favipiravir | Antiviral | RNA-dependent RNA polymerase | 6-fluoro-3-hydroxypyrazine |
Bortezomib | Anticancer | 26S proteasome | Pyrazinoic acid-dipeptide hybrid |
Glipizide | Antidiabetic | Sulfonylurea receptor (SUR1) | Pyrazine sulfonylurea |
Lorlatinib | Anticancer | ALK/ROS1 kinase | Aminopyrazine core |
The structural evolution of pyrazine derivatives accelerated with hybrid pharmacophore strategies. For instance, pyrazine-cinnamic acid hybrids exhibit neuroprotective effects in SH-SY5Y cells (EC₅₀: 3.55–3.74 µM) by attenuating oxidative stress [1]. Similarly, steroidal pyrazine rhamnosides like compound 10 (IC₅₀: 1.3 μg/mL) demonstrate potent cytotoxicity against multiple cancer cell lines through DNA intercalation [10]. Recent advances include pyrazine-fused heterocycles such as pyrido[2,3-b]pyrazines, which inhibit PI3K isozymes and dipeptidyl peptidase IV, expanding applications to metabolic disorders and oncology [6].
The nitroethenyl (–CH=CH–NO₂) group is a strategic pharmacophore that enhances the bioactivity of heterocyclic scaffolds through electronic and steric modulation. This moiety acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites [2] [8]. Its strong electron-withdrawing nature reduces the LUMO energy of parent molecules, facilitating charge transfer complexes with biological macromolecules. Quantum chemical analyses of pyrazine derivatives reveal that nitroethenyl substitution at C5 significantly increases molecular polarity, dipole moment (Δμ > 1.5 D), and hyperpolarizability, enhancing DNA intercalation and kinase inhibition [6].
In pyrazine chemistry, nitroethenyl functionalization at C5 optimizes spatial orientation for target engagement. For 5-(2-nitroethenyl)pyrazin-2-amine, the ortho-positioned amine and para-nitroethenyl groups create a push-pull electronic system that:
Table 2 details structure-activity relationships (SAR) of nitroethenyl-functionalized pyrazines:Table 2: SAR of Nitroethenyl-Functionalized Pyrazines
Compound Class | Biological Activity | Key SAR Finding | Potency Enhancement |
---|---|---|---|
5-(2-Nitroethenyl)pyrazines | Anticancer (Topoisomerase II inhibition) | C2-NH₂ critical for H-bonding with Asn120; nitroethenyl at C5 enhances intercalation | IC₅₀ reduced 5-fold vs. parent |
3-Nitropyrazolyl pyrazines | Antibacterial (DNA gyrase inhibition) | Nitroethenyl improves penetration in Gram-negative bacteria | MIC: 0.125 µg/mL (vs. 8 µg/mL) |
Pyrazine-chalcone hybrids | Anti-inflammatory (COX-2 inhibition) | Conjugated nitroethenyl extends π-system for hydrophobic pocket occupancy | IC₅₀: 0.13 µM (vs. 1.7 µM) |
Mechanistically, 5-(2-nitroethenyl)pyrazin-2-amine derivatives exert activity through:
Hybridization strategies further amplify efficacy. For example, coupling 5-(2-nitroethenyl)pyrazin-2-amine with triazole enhances antifungal activity against Candida albicans (MIC: 4 µg/mL) by targeting lanosterol demethylase [8]. Similarly, ruthenium(III) complexes with nitroethenyl pyrazines exhibit dual anticancer/antimicrobial effects via reactive oxygen species (ROS) generation [7].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3